

# Application Notes and Protocols: Liposomal Encapsulation of (22R)-Budesonide for Pulmonary Delivery

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Compound of Interest		
Compound Name:	(22R)-Budesonide	
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## Introduction

Budesonide, a potent glucocorticoid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is attributed to its high anti-inflammatory activity and airway selectivity.[1] However, conventional inhaled formulations often require frequent administration, which can lead to reduced patient adherence and potential side effects.[1] Liposomal encapsulation of budesonide presents a promising strategy to overcome these limitations. By encapsulating budesonide within lipid bilayers, it is possible to prolong its residence time in the lungs, thereby enabling sustained drug release and potentially reducing dosing frequency and systemic absorption.[1][2] This document provides detailed application notes and protocols for the preparation and characterization of liposomal (22R)-Budesonide intended for pulmonary delivery.

# Data Presentation: Physicochemical Properties of Liposomal Budesonide Formulations

The following table summarizes quantitative data from various studies on liposomal budesonide formulations, highlighting the impact of different lipid compositions and drug-to-lipid ratios on the resulting physicochemical properties.



Formula tion ID	Lipid Compos ition (molar ratio)	Drug/Li pid Ratio (w/w)	Mean Particle Size (nm)	Polydis persity Index (PDI)	Encaps ulation Efficien cy (%)	Drug Loading (%)	Referen ce
BUD- LNP-1	DOTAP: DOPE:C HOL:DS PE- PEG200 0	1:29.1	127.63 ± 1.33	0.27 ± 0.02	81.03	2.71	[1]
BUD- LNP-2	DOTAP: DOPE:C HOL:DS PE- PEG200 0	1:14.5	127.63 ± 1.33	0.27 ± 0.02	78.63	5.75	[1]
BUD- LNP-3	DOTAP: DOPE:C HOL:DS PE- PEG200 0	1:7.3	-	-	43.70	5.53	[1]
2C-BUD	DPPC:D MPC	1:10	-	-	~70-87	-	[3]
3C-BUD	DPPC:D MPC:DS PC	1:10	-	-	~70-87	-	[3]
Bud-SLN	Glycerol Monoste arate	1:10	218.2 ± 6.6	-	92.5 ± 0.52	5.8 ± 0.3	[4]



Abbreviations: BUD: Budesonide; LNP: Lipid Nanoparticle; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; CHOL: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; SLN: Solid Lipid Nanoparticle.

## **Experimental Protocols**

## Preparation of Budesonide-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of budesonide-loaded liposomes using the conventional thin-film hydration method.

#### Materials:

- (22R)-Budesonide
- Phospholipids (e.g., DOTAP, DOPE, DPPC, DMPC, DSPC)
- Cholesterol
- DSPE-PEG2000 (for PEGylated liposomes)
- Chloroform
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Sonicator (probe or bath)
- Water bath

#### Procedure:

Lipid Film Formation:



- Dissolve the desired amounts of lipids (e.g., DOTAP, DOPE, Cholesterol, DSPE-PEG2000) and (22R)-Budesonide in chloroform in a round-bottom flask.[1]
- Mix thoroughly to ensure complete dissolution.
- Attach the flask to a rotary evaporator.
- Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.[1]
- Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.

#### Hydration:

 Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set at a temperature above the lipid phase transition temperature for approximately 2 hours.[1] This process leads to the formation of multilamellar vesicles (MLVs).

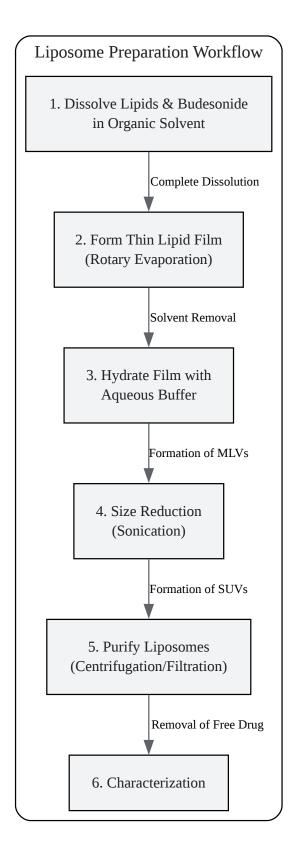
#### Size Reduction:

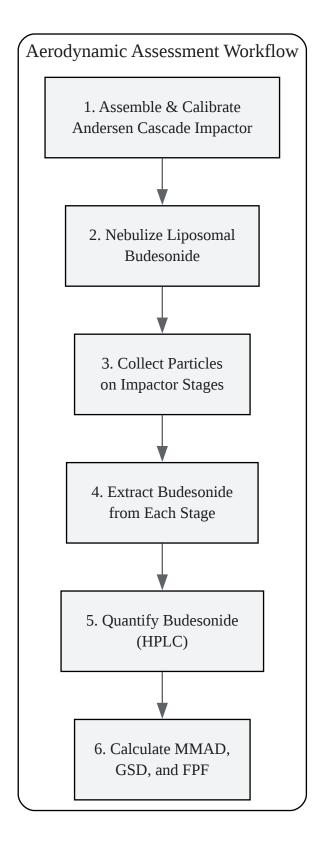
 To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the liposomal suspension. This can be done using a probe sonicator in an ice-water bath for a defined period (e.g., 10 minutes at 100 W) or a bath sonicator.[1]

#### Purification:

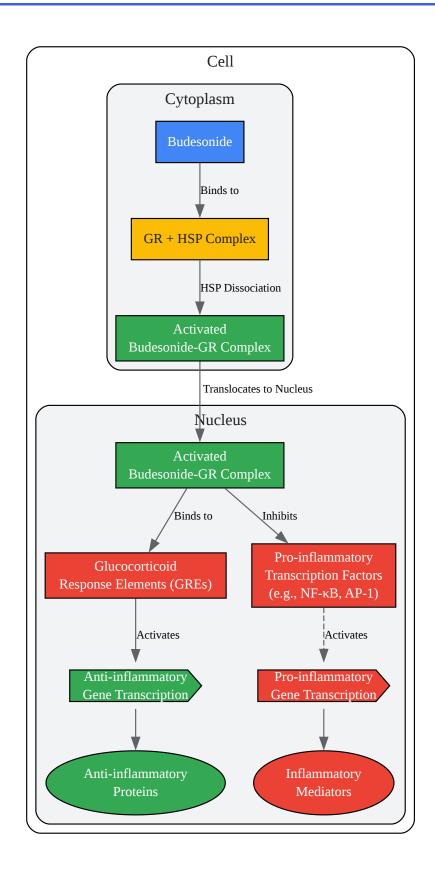
 $\circ~$  To remove unencapsulated budesonide, centrifuge the liposomal suspension (e.g., at 1000 rpm) and pass the supernatant through a 0.45  $\mu m$  filter.[1]











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## References

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